molecular formula C7H11NO3 B3321633 Methyl 3-acetamidobut-2-enoate CAS No. 136744-85-9

Methyl 3-acetamidobut-2-enoate

Cat. No.: B3321633
CAS No.: 136744-85-9
M. Wt: 157.17 g/mol
InChI Key: LZHSHKSQRPIMMV-SNAWJCMRSA-N
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Description

Methyl 3-acetamidobut-2-enoate is an organic compound with the molecular formula C7H11NO3 It is a derivative of butenoic acid and contains an acetamido group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamidobut-2-enoate can be synthesized through several methods. One common approach involves the condensation of acetoacetic ester with acetamide in the presence of a base, followed by esterification. The reaction typically proceeds under mild conditions, with the use of catalysts such as diphenylammonium triflate to enhance the yield and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamidobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.

Scientific Research Applications

Methyl 3-acetamidobut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-acetamidobut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetamidobut-2-enoate: C7H11NO3

    Methyl 3-acetamidoprop-2-enoate: C6H9NO3

    Ethyl 3-acetamidobut-2-enoate: C8H13NO3

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an acetamido group and a butenoate ester. These functional groups confer distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both laboratory and industrial applications.

Properties

IUPAC Name

methyl (E)-3-acetamidobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(8-6(2)9)4-7(10)11-3/h4H,1-3H3,(H,8,9)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHSHKSQRPIMMV-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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